9,9-Bis(4-trifluorovinyloxyphenyl)fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,9-bis[4-(1,2,2-trifluoroethenoxy)phenyl]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16F6O2/c30-25(31)27(34)36-19-13-9-17(10-14-19)29(18-11-15-20(16-12-18)37-28(35)26(32)33)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOBYPPBQWLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=C(F)F)F)C5=CC=C(C=C5)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373512 | |
| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134130-20-4 | |
| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene
Precursor Synthesis Pathways
The foundational step in the synthesis of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene is the preparation of its precursor, 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF).
Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) as a Key Intermediate
BHPF is a crucial building block, and its synthesis has been the subject of considerable research to optimize yield and purity.
The primary method for synthesizing BHPF involves the condensation reaction of 9-fluorenone (B1672902) with two equivalents of phenol (B47542). This reaction is typically carried out in the presence of an acid catalyst. The fluorene (B118485) moiety provides a rigid, cardo-type structure to the resulting bisphenol, which imparts desirable properties to polymers derived from it.
The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are critical factors that influence the yield and purity of the final product. For instance, an optimal molar ratio of phenol to 9-fluorenone has been found to be around 8:1, with the reaction proceeding at temperatures in the range of 100-110°C for several hours. nih.gov
Various catalytic systems have been developed to enhance the efficiency and selectivity of the BHPF synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Bifunctional Ionic Liquids:
Recent advancements have seen the use of bifunctional ionic liquids (BFILs) as highly effective catalysts. nih.govresearchgate.net These BFILs possess both a Brønsted acidic site (like a sulfonic acid group, –SO3H) and a co-catalytic site (such as a sulfhydryl group, –SH) within the same molecule. nih.gov This dual functionality allows for a synergistic catalytic effect, leading to high conversion rates of 9-fluorenone and excellent selectivity for the desired p,p'-isomer of BHPF. nih.govresearchgate.net Studies have shown that a BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a selectivity of over 95% for 9,9-bis(4-hydroxyphenyl)fluorene. nih.gov The catalytic performance is influenced by the acidity (Hammett acidity, H₀) and the effective sulfhydryl content of the BFIL. nih.gov
Interactive Data Table: Catalytic Performance of Bifunctional Ionic Liquids in BHPF Synthesis nih.gov
| Catalyst | Conversion of 9-Fluorenone (%) | Selectivity for BHPF (%) | Reaction Conditions |
| BFIL 6c | ~100 | 95.2 | 110°C, 4 h, 15 mol% catalyst |
| BFIL 6a | 93.4 | - | 110°C, 4 h, 15 mol% catalyst |
| BFIL 8 | 93.6 | - | 110°C, 4 h, 15 mol% catalyst |
| IL 1-4, 5a | ~50 | ~87 | 110°C, 4 h, 15 mol% catalyst |
Solid Acid Catalysts:
Heterogeneous solid acid catalysts, such as cationic ion-exchange resins, have also been successfully employed for BHPF synthesis. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, making the process more environmentally friendly and cost-effective. Optimal conditions using a cationic ion-exchange resin as a catalyst have been reported to yield high-purity BHPF (up to 99.1%) with a weight yield of 81.3%.
Traditional Acid Catalysts:
Inorganic and organic acids, such as zinc chloride in the presence of gaseous hydrogen chloride, have also been used, demonstrating high yields of up to 97%. chemicalbook.com However, these traditional catalysts can be corrosive and difficult to separate from the product, leading to purification challenges.
Functionalization for Trifluorovinyloxy Group Incorporation
Once BHPF is synthesized and purified, the next critical stage is the introduction of the trifluorovinyloxy (-OCF=CF₂) groups onto the phenolic oxygen atoms. This transformation is typically achieved through a two-step process involving the reaction of BHPF with a suitable fluorinated reagent followed by an elimination reaction.
This process typically involves the reaction of the bisphenoxide of BHPF (formed by treating BHPF with a base such as sodium hydride or potassium carbonate) with a trifluorovinylating agent.
An alternative and widely used strategy for the synthesis of aryl trifluorovinyl ethers involves the reaction of a phenoxide with a halo-perfluoroethane, such as 1,2-dibromotetrafluoroethane (CF₂BrCF₂Br), followed by a dehalogenation step.
In this approach, the dipotassium or disodium salt of BHPF is first prepared by reacting it with a strong base. This bisphenoxide then undergoes a nucleophilic substitution reaction with 1,2-dibromotetrafluoroethane to form an intermediate, 9,9-bis[4-(1,2-dibromo-1,2,2-trifluoroethoxy)phenyl]fluorene.
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of the key intermediate, 9,9-bis(4-hydroxyphenyl)fluorene, involves the condensation of 9-fluorenone with phenol in the presence of an acid catalyst. rsc.org However, these methods often require co-catalysts, such as thiol compounds, which can be difficult to recycle and may have unpleasant odors. rsc.orgnih.gov In the quest for more efficient and environmentally friendly synthetic pathways, researchers have explored alternative catalytic systems.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorene-based monomers to minimize environmental impact. A significant development in this area is the use of bifunctional ionic liquids (BFILs) as catalysts for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene. rsc.org Ionic liquids are considered green solvents and catalysts due to their low vapor pressure and high thermal stability. nih.gov
Another green approach that has been explored for the synthesis of related fluorene compounds, such as 9-aryl-fluoren-9-ols, is the use of continuous flow processes. rsc.org This method has been shown to significantly increase yield, reduce raw material costs, and decrease solid waste emissions when compared to traditional batch processes. rsc.org While not directly applied to this compound in the reviewed literature, this methodology represents a promising avenue for the green production of diarylfluorene derivatives. rsc.org
The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product. In the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene using bifunctional ionic liquid catalysts, several parameters have been systematically studied to achieve the best results. rsc.orgnih.gov
Key reaction parameters that have been optimized include the catalyst amount, reaction temperature, reaction time, and the molar ratio of reactants. nih.gov Using the bifunctional ionic liquid catalyst IL 6c, researchers found that increasing the catalyst amount from 5 mol% to 15 mol% increased the conversion of 9-fluorenone from 80.6% to 100%. nih.gov
The optimal conditions for the synthesis of bisphenol fluorene catalyzed by this BFIL were determined to be a molar ratio of phenol to 9-fluorenone to ionic liquid of 6:1:0.15, a reaction time of 4 hours, and a reaction temperature of 110 °C. nih.gov Under these conditions, a 9-fluorenone conversion of nearly 100% and a 9,9-bis(4-hydroxyphenyl)fluorene selectivity of 95.2% can be achieved. rsc.orgresearchgate.net
The table below summarizes the effect of varying reaction conditions on the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene using the IL 6c catalyst.
| Parameter | Condition | 9-Fluorenone Conversion (%) | BHPF Selectivity (%) |
|---|---|---|---|
| Catalyst Amount (mol%) | 5 | 80.6 | 90.7 |
| Catalyst Amount (mol%) | 10 | 95.2 | 91.5 |
| Catalyst Amount (mol%) | 15 | 100 | 92.0 |
| Catalyst Amount (mol%) | 20 | 100 | 89.1 |
| Catalyst Amount (mol%) | 25 | 100 | 88.7 |
Polymerization Mechanisms and Reaction Engineering of 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene
Mechanistic Studies of Perfluorocyclobutane (PFCB) Formation
The formation of the perfluorocyclobutane (PFCB) ring is the cornerstone of the polymerization of trifluorovinyl ether monomers. This process yields polymers with a unique combination of properties, making them suitable for advanced applications.
The primary mechanism for the formation of PFCB polymers is the thermal [2+2] cycloaddition of trifluorovinyl ether groups. cas.cn This reaction involves the head-to-head dimerization of the trifluorovinyl ether functionalities to form a 1,2-disubstituted perfluorocyclobutane ring. This cycloaddition is a thermally allowed process, a unique characteristic among [2+2] cycloadditions which are typically photochemically driven. youtube.com The reaction proceeds through a concerted mechanism, although a stepwise diradical mechanism has also been proposed and studied. researchgate.netrsc.org
The thermal [2+2] cycloaddition is a step-growth polymerization process. Initially, monomers react to form dimers, which then react with other monomers or dimers to form trimers, tetramers, and so on. youtube.com This stepwise growth allows for the formation of high molecular weight polymers. The reaction is typically carried out at elevated temperatures, often above 150°C, to achieve a reasonable reaction rate. cas.cn
While the thermal [2+2] cycloaddition is the predominant pathway, the potential involvement of free-radical intermediates in the cyclopolymerization process has been a subject of investigation. It is proposed that at the high temperatures required for polymerization, a fraction of the trifluorovinyl ether groups may undergo homolytic cleavage to form radical species. These radicals could then initiate a chain-growth polymerization process, coexisting with the step-growth cycloaddition.
The presence of these radical intermediates can influence the final polymer structure and properties, potentially leading to branching or cross-linking. Understanding the contribution of this radical pathway is crucial for controlling the polymerization and tailoring the polymer architecture for specific applications.
The kinetics of the step-growth cycloaddition polymerization of trifluorovinyl ethers, including 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene, typically follows second-order reaction kinetics. nih.gov This means the rate of polymerization is proportional to the square of the monomer concentration. libretexts.org The rate of disappearance of the monomer can be expressed by the following equation:
Rate = -d[M]/dt = k[M]²
Where:
[M] is the concentration of the monomer (or reactive functional groups).
k is the rate constant.
t is time.
This second-order behavior is characteristic of many step-growth polymerizations where two monomer molecules react in the rate-determining step. libretexts.org The rate constant, k, is highly dependent on temperature and can be determined experimentally by monitoring the monomer concentration over time. The Arrhenius equation can then be used to describe the temperature dependence of the rate constant.
Homopolymerization Investigations
The homopolymerization of this compound has been extensively studied to understand how polymerization conditions affect the final polymer properties and to develop methods for controlling the polymer's molecular weight and structure.
The properties of the resulting poly(this compound) are significantly influenced by the polymerization parameters, primarily temperature and time.
Temperature: Higher polymerization temperatures generally lead to faster reaction rates and, consequently, higher molecular weights in a given amount of time. However, excessively high temperatures can also promote side reactions, such as degradation or cross-linking, which can be detrimental to the desired polymer properties. Finding the optimal temperature is a critical aspect of the reaction engineering for this monomer.
Time: The duration of the polymerization directly impacts the extent of the reaction and, therefore, the molecular weight of the polymer. Longer reaction times allow for more monomer conversion and the formation of longer polymer chains. youtube.com The relationship between reaction time and the degree of polymerization can be complex and is often monitored to achieve the target molecular weight.
The following table summarizes the expected influence of these parameters:
Precise control over the molecular weight and architecture of poly(this compound) is essential for tailoring its properties for specific applications.
Molecular Weight Control: The number-average molecular weight (Mn) in a step-growth polymerization is described by the Carothers equation:
Mn = M₀ / (1 - p)
Where:
M₀ is the average molecular weight of the repeat unit.
p is the extent of reaction.
To achieve high molecular weights, the extent of reaction must be very close to 1 (i.e., nearly complete conversion of functional groups). youtube.com This can be accomplished by using highly pure monomers, ensuring stoichiometric balance of reactive groups (if applicable in a copolymerization context), and carrying out the polymerization for a sufficient duration under optimal temperature conditions.
Architectural Control: The architecture of the polymer, such as linear versus branched or cross-linked, is primarily controlled by the functionality of the monomer and the polymerization conditions. Since this compound is a difunctional monomer, it primarily forms linear polymers through the [2+2] cycloaddition mechanism. However, as mentioned earlier, the potential for side reactions at high temperatures could introduce branching. The use of multifunctional monomers in copolymerizations would be a deliberate strategy to create branched or cross-linked network structures.
The table below outlines strategies for controlling polymer characteristics:
Copolymerization Strategies for Tailored Fluoropolymers
Statistical copolymerization is a versatile method for modifying the properties of polymers. In this approach, this compound is copolymerized with other aromatic trifluorovinyl ether monomers, such as 4,4′-sulfonyl-bis(trifluorovinyloxy)biphenyl. This process involves the thermal [2π + 2π] cycloaddition of the trifluorovinyl ether groups of the different monomers, leading to the formation of a perfluorocyclobutane (PFCB) ring. researchgate.net The random incorporation of the comonomer units along the polymer backbone allows for the fine-tuning of properties like thermal stability, solubility, and optical characteristics.
For instance, a series of copolymers with varying molar percentages of the fluorenyl-containing monomer and 4,4′-sulfonyl-bis(trifluorovinyloxy)biphenyl have been synthesized. researchgate.net The resulting copolymers (PFS-X, where X denotes the mole percentage of the fluorenyl monomer) exhibit a range of glass transition temperatures and thermal stabilities, demonstrating the ability to tailor these properties by adjusting the monomer feed ratio. researchgate.net
Table 1: Properties of Copolymers from this compound and 4,4′-sulfonyl-bis(trifluorovinyloxy)biphenyl
| Copolymer | Fluorenyl Content (mol%) | Glass Transition Temperature (°C) |
|---|---|---|
| PFS-0 | 0 | 85 |
| PFS-20 | 20 | Not Specified |
| PFS-40 | 40 | Not Specified |
Data sourced from Chang, B. J., et al. (2008). researchgate.net
To further expand the range of achievable properties, various fluorene-based comonomers can be integrated into the polymer structure. Polyfluorene derivatives are known for their interesting optical and electrical properties, making them valuable components in materials for electronic and optoelectronic devices. 20.210.105 By copolymerizing this compound with other fluorene-based monomers, it is possible to create materials with tailored charge transport capabilities, emission colors, and high thermal stability. 20.210.105researchgate.net
The synthesis of such copolymers can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of alternating copolymers with well-defined structures. 20.210.105mdpi.com For example, copolymers of 9,9-dioctyl-9H-fluorene with comonomers like dicyanostilbene or phenanthrene-9,10-dicarbonitrile have been synthesized to achieve specific photoluminescence properties. mdpi.com While not directly involving this compound, these studies demonstrate the principle of using fluorene-based comonomers to tune the optoelectronic characteristics of the final polymer.
Table 2: Examples of Fluorene-Based Copolymers and their Properties
| Copolymer System | Comonomer | Key Property Tuned |
|---|---|---|
| Polyfluorene-alt-dicyanostilbene | α,α'-dicyanostilbene | Photoluminescence Emission mdpi.com |
| Polyfluorene-alt-dicyanophenanthrene | phenanthrene-9,10-dicarbonitrile | Photoluminescence Emission mdpi.com |
The incorporation of siloxane segments into the fluoropolymer backbone creates hybrid organic-inorganic materials with a unique combination of properties. Siloxanes are known for their flexibility, low glass transition temperature, and high gas permeability. By combining these characteristics with the thermal stability and low dielectric constant of perfluorocyclobutane (PFCB) aromatic ether polymers, it is possible to develop materials with enhanced processability and specific surface properties. researchgate.netacs.org
The synthesis of these hybrid polymers can be achieved by reacting trifluorovinyl ether (TFVE)-functionalized siloxane macromonomers with other TFVE-containing monomers, including this compound. researchgate.net The thermal cyclodimerization of the TFVE groups leads to the formation of a cross-linked network that incorporates both the rigid aromatic fluoropolymer segments and the flexible siloxane chains. researchgate.net This approach allows for the creation of flexible and transparent films with tailored properties for applications such as low-loss optical waveguides. researchgate.net
Post-Polymerization Functionalization Research
Post-polymerization functionalization offers a powerful route to introduce new functionalities onto a pre-existing polymer chain, thereby modifying its properties without altering the main backbone structure.
One of the most significant post-polymerization modifications for fluoropolymers derived from this compound is sulfonation. This process introduces sulfonic acid (-SO3H) groups onto the aromatic rings of the polymer, which imparts proton conductivity to the material. researchgate.netnih.gov Such sulfonated polymers are of great interest for applications in proton exchange membranes (PEMs) for fuel cells. researchgate.netnih.govlu.se
The sulfonation of poly(fluorenyl ether)s containing perfluorocyclobutane moieties can be carried out using a sulfonating agent like chlorosulfonic acid. researchgate.net The degree of sulfonation, and consequently the ion exchange capacity (IEC), water uptake, and proton conductivity, can be controlled by the reaction conditions. researchgate.netnih.gov Research has shown a direct correlation between the content of the sulfonated fluorenyl units in the copolymer and the resulting membrane's electrochemical properties. researchgate.net
Table 3: Effect of Sulfonation on Copolymer Properties
| Copolymer | Sulfonated Fluorenyl Content | Ion Exchange Capacity (IEC) | Water Uptake | Proton Conductivity |
|---|
Data conceptualized from Chang, B. J., et al. (2008). researchgate.net
The trifluorovinyl ether groups present in the polymers derived from this compound can undergo thermal cyclodimerization to form a highly crosslinked network structure. researchgate.netosti.gov This [2π + 2π] cycloaddition reaction is a key feature of perfluorocyclobutane (PFCB) chemistry and allows for the formation of thermoset materials with excellent thermal stability, chemical resistance, and mechanical properties. researchgate.netosti.gov
The crosslinking process can be initiated by heating the prepolymer, which can be either in the melt or solution phase. researchgate.net This allows for good processability before the final, irreversible crosslinking step. The resulting network polymers have found applications in areas requiring high thermal and chemical stability, such as materials for optical waveguides. researchgate.net The degree of crosslinking can be controlled, which in turn influences the final properties of the thermoset, including its glass transition temperature and solvent resistance. researchgate.net The formation of these networks can also be achieved through other mechanisms, such as photopolymerization of trifluorovinyl ether monomers with multifunctional thiols, leading to semifluorinated polymer networks with tunable properties. acs.org
Macromolecular Characterization and Structure Property Relationships of 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene Derived Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized polymers, ensuring that the polymerization has proceeded as expected and that the desired functional groups are present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorene-based polymers. Both ¹H and ¹⁹F NMR are particularly crucial for polymers derived from 9,9-bis(4-trifluorovinyloxyphenyl)fluorene.
¹⁹F NMR spectroscopy is indispensable for characterizing polymers containing the trifluorovinyloxy group. This technique is highly sensitive to the local chemical environment of the fluorine atoms. whiterose.ac.uk The ¹⁹F NMR spectrum provides a distinct signal for the -O-CF=CF₂ group, and its chemical shift is a key indicator of the group's integrity after polymerization. The presence and position of these signals confirm the successful incorporation of the trifluorovinyl ether functionality. researchgate.net In studies of other fluorinated polymers, ¹⁹F NMR has been used to determine the defect level and tacticity of the polymer chain. researchgate.netubc.ca For polymers incorporating trifluoroethanol, ¹⁹F NMR is used to provide both high fluorine concentration and excellent water solubility. jku.at
A representative summary of expected NMR signals is provided below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Significance |
| ¹H | Aromatic Protons (Fluorene, Phenyl) | 6.5 - 8.0 | Confirms the presence of the polymer backbone and aromatic side chains. nih.govrsc.org |
| ¹⁹F | Trifluorovinyloxy (-OCF=CF₂) | Varies | Provides direct evidence of the key functional group and can indicate polymerization success. whiterose.ac.ukunito.it |
Table 1: Representative NMR Data for this compound-Derived Polymers.
Fourier Transform Infrared (FTIR) spectroscopy complements NMR data by identifying the characteristic vibrational modes of the functional groups within the polymer structure. For polymers derived from this compound, FTIR is used to confirm the presence of key structural motifs.
The FTIR spectra of these polymers are expected to show specific absorption bands. The presence of the trifluorovinyl ether group can be identified by its characteristic C-F and C=C stretching vibrations. The ether linkage (Ar-O-CF) would also exhibit a strong absorption band. Furthermore, the characteristic absorptions of the fluorene (B118485) group and the aromatic rings would be observable. The structures of related copolymers have been characterized by FTIR to confirm the presence of specific functional groups. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-F (in -CF=CF₂) | Stretching | 1100 - 1350 |
| C=C (in -CF=CF₂) | Stretching | 1750 - 1850 |
| Ar-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |
Table 2: Characteristic FTIR Absorption Bands for this compound-Derived Polymers.
Molecular Weight and Solution Properties Analysis
The molecular weight and solubility of polymers are critical parameters that dictate their processability and ultimately their mechanical and physical properties in solid-state applications.
Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight characteristics of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn).
For fluorene-based polymers, GPC analysis reveals important information about the success of the polymerization reaction. High molecular weights are generally desirable for achieving good mechanical properties. For example, certain fluorene-based polyimides have been shown to possess number-average molecular weights (Mn) in the range of 39 to 70 kDa. researchgate.net GPC is also used to assess the molecular weight of fluorinated polymers, although interactions between the fluorinated moieties and the column material can sometimes present challenges. unito.it
| Polymer Type | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |
| Fluorene-based Polyimides | 39 - 70 | - | - | researchgate.net |
| F9-PLGA | 6.432 | 9.575 | 1.48 | unito.it |
Table 3: Example Molecular Weight Data for Related Fluorene-Based and Fluorinated Polymers.
The solubility of polymers derived from this compound is a key factor for their application, as it determines the ease with which they can be cast into films or spun into fibers. The bulky, rigid fluorene "cardo" group is known to enhance the solubility of otherwise rigid polymer backbones by preventing tight chain packing. researchgate.net
These polymers are generally expected to be soluble in a range of common organic solvents. Studies on similar fluorene-containing polymers have demonstrated good solubility in solvents such as chloroform, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov The excellent processability of poly(9,9-dioctylfluorene) from solutions in common organic solvents is a well-documented attribute. nih.gov The choice of solvent can also influence the resulting morphology and properties of the processed polymer films. researchgate.net However, some highly rigid or crystalline fluorene-based polymers may exhibit more limited solubility. nih.gov
| Solvent | Solubility Behavior | Rationale/Related Findings |
| Chloroform | Generally Good | Common solvent for fluorene-based polymers; no significant interchain interactions observed in solution for similar polymers. nih.gov |
| Tetrahydrofuran (THF) | Generally Good | Used for GPC analysis of related polymers, indicating good solubility. nih.gov |
| N,N-Dimethylformamide (DMF) | Potentially Good | A polar aprotic solvent often used for dissolving polyimides and other engineering polymers. mdpi.com |
| Dimethyl Sulfoxide (DMSO) | Potentially Good | Capable of dissolving a wide range of polymers, including those with rigid backbones. nih.govmdpi.com |
Table 4: Predicted Solubility of this compound-Derived Polymers in Common Organic Solvents.
Thermal and Thermomechanical Behavior Studies
The thermal stability and thermomechanical properties of these polymers are critical for their use in high-performance applications, where resistance to high temperatures is often required. The rigid fluorene unit is known to impart high thermal stability to polymers.
Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), which indicates the polymer's thermal stability. For instance, polyimides containing the 9,9-bis(4-aminophenyl)fluorene moiety exhibit high thermal stability with 5% weight loss temperatures (Td5%) often exceeding 500°C. ossila.com
Differential scanning calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. The bulky and rigid nature of the fluorene cardo group restricts segmental motion of the polymer chains, leading to high Tg values. Related fluorene-based polyimides have shown high glass transition temperatures, ranging from 272°C to 355°C. researchgate.net The high Tg is a desirable characteristic for applications requiring dimensional stability at elevated temperatures.
| Property | Typical Value Range for Fluorene-Based Polymers | Significance |
| Decomposition Temperature (Td5%) | > 400 - 530 °C | Indicates excellent thermal stability, suitable for high-temperature applications. researchgate.netossila.com |
| Glass Transition Temperature (Tg) | 272 - 355 °C | Reflects the rigidity of the polymer backbone and its ability to maintain structural integrity at high temperatures. researchgate.net |
Table 5: Expected Thermal Properties of this compound-Derived Polymers.
Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting
Differential Scanning Calorimetry (DSC) is employed to determine the key thermal transitions of polymers, namely the glass transition temperature (Tg) and the crystalline melting temperature (Tm). For perfluorocyclobutyl (PFCB) aryl ether polymers, which are synthesized through the thermal cyclopolymerization of bis(trifluorovinyl ether) monomers like this compound, the thermal transitions are influenced by the polymer's structure and isomeric content.
Generally, the stereo-random nature of the PFCB linkage, which consists of nearly equal parts cis and trans isomers, leads to the formation of amorphous, glassy polymers that exhibit a Tg but no Tm. researchgate.net However, specific compositions can yield semi-crystalline materials. For instance, linear PFCB polymers can exhibit glass transition temperatures ranging from 78 to 105 °C. researchgate.net In some cases, semi-crystalline PFCB polymers have been developed that show a melting temperature approaching 200 °C. researchgate.net
For comparison, other polymers incorporating the 9,9-bis(phenyl)fluorene structure also show high thermal transitions. A polycarbonate synthesized from 9,9-Bis(4-hydroxyphenyl)fluorene (B116638) (BHPF-PC) displays a high glass transition temperature of 275 °C. researchgate.netresearchgate.net This highlights the contribution of the rigid fluorene core to the thermal properties of the resulting polymer. In related poly(9,9-dioctylfluorene) (PFO) systems, a melting peak is observed around 154 °C to 157 °C. mdpi.comresearchgate.net
Table 1: Thermal Transition Temperatures of Fluorene-Based Polymers
| Polymer Type | Thermal Transition | Temperature (°C) | Source(s) |
| Linear Perfluorocyclobutyl (PFCB) Polymers | Glass Transition (Tg) | 78 - 105 | researchgate.net |
| Semi-Crystalline PFCB Polymer | Crystalline Melting (Tm) | ~200 | researchgate.net |
| 9,9-Bis(4-hydroxyphenyl)fluorene Polycarbonate (BHPF-PC) | Glass Transition (Tg) | 275 | researchgate.netresearchgate.net |
| Poly(9,9-dioctylfluorene) (PFO) | Crystalline Melting (Tm) | 154 - 157 | mdpi.comresearchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. Polymers derived from this compound demonstrate excellent thermal stability, a characteristic feature of the PFCB polymer family.
PFCB-based polymers are known for their good thermal and chemical stability. rsc.org Studies show that these polymers typically maintain their thermal stability at temperatures above 390 °C. researchgate.net Some novel PFCB polymers, particularly those with polycyclic aromatic hydrocarbon cores, have demonstrated thermal stability with a 5% weight loss temperature (Td5%) exceeding 450 °C. researchgate.net
The inherent stability of the fluorene moiety also contributes significantly to the high decomposition temperatures. For example, a polycarbonate based on 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF-PC) shows an initial decomposition temperature (Td5%) of 440 °C. researchgate.netresearchgate.net Furthermore, novel fluorinated polyimides derived from a fluorene-based diamine exhibit exceptional thermal stability, with decomposition temperatures surpassing 530 °C and in some cases, even 570 °C in both nitrogen and air atmospheres. researchgate.net This high level of thermal endurance makes these materials suitable for applications in demanding, high-temperature environments. researchgate.net
Table 2: Thermal Stability Data for Fluorene-Containing Polymers
| Polymer System | Key Finding | Temperature (°C) | Source(s) |
| Perfluorocyclobutyl (PFCB) Polymers | General Thermal Stability | > 390 | researchgate.net |
| Novel PFCB Polymers | 5% Weight Loss (Td5%) | > 450 | researchgate.net |
| 9,9-Bis(4-hydroxyphenyl)fluorene Polycarbonate (BHPF-PC) | 5% Weight Loss (Td5%) | 440 | researchgate.netresearchgate.net |
| Fluorene-Based Fluorinated Polyimides | Decomposition Temperature (Td) | > 570 | researchgate.net |
Morphological and Crystalline Structure Elucidation
The morphology and crystalline nature of these polymers are investigated using X-ray diffraction techniques, while the unique microstructure of the polymer backbone is also a key area of study.
Wide-Angle X-ray Diffraction (WAXD) and X-ray Powder Diffraction (XRD)
Wide-Angle X-ray Diffraction (WAXD) and X-ray Powder Diffraction (XRD) are essential techniques for probing the atomic structure of polymeric materials. mdpi.com These methods are used to determine the degree of crystallinity by resolving the WAXD diffraction curve into its constituent crystalline peaks and amorphous halo. researchgate.net The combination of WAXD with Small-Angle X-ray Scattering (SAXS) provides a comprehensive understanding of the hierarchical structure of semi-crystalline polymers, from the crystalline lattice (WAXD) to the lamellar organization (SAXS). mdpi.commdpi.com
For polymers derived from this compound, WAXD is used to characterize the crystallinity of semi-crystalline PFCB variants. researchgate.net While many PFCB polymers are amorphous due to their stereo-random isomeric makeup, some can be crystallized from the melt, and their structure is confirmed by WAXD. researchgate.net In related studies on polyfluorene thin films, grazing incidence X-ray diffraction has been employed to investigate the molecular arrangement and the effect of interfaces on molecular orientation. researchgate.net These studies reveal periodicity normal to the surface, which arises from the stacking of fluorene chains in both crystalline and liquid crystalline phases. researchgate.net
Microstructural Analysis of Perfluorocyclobutyl Linkages (cis/trans isomerism)
A defining characteristic of polymers derived from the thermal cyclopolymerization of trifluorovinyl ethers is the formation of a perfluorocyclobutyl (PFCB) ring. This ring is formed via a [2+2] cycloaddition of two trifluorovinyl ether groups. A critical aspect of this microstructure is the resulting stereoisomerism.
The cyclodimerization process produces a stereo-random polymer containing a nearly equal distribution of cis and trans isomers of the 1,2-disubstituted PFCB ring. researchgate.net Specifically, the cis- and trans-stereoisomeric ratio is often reported to be approximately 48% to 52%. researchgate.net This isomerism arises from the restricted rotation around the bonds of the cyclobutane (B1203170) ring. libretexts.org
The spatial arrangement of the aryl groups connected by the PFCB linkage is markedly different for each isomer. Single-crystal X-ray analysis of model compounds reveals that the dihedral angle between the aryl groups is about 12° for the trans isomer, leading to a more linear and extended conformation. researchgate.net In contrast, the cis isomer has a much larger dihedral angle of 88°, resulting in a more bent or kinked structure. researchgate.net The presence of roughly equal amounts of these two structurally distinct isomers disrupts chain packing and hinders crystallization, which is why most PFCB polymers are amorphous and glassy. researchgate.net
Advanced Dielectric Property Characterization
Polymers derived from this compound are of significant interest for applications in microelectronics and high-speed communications due to their excellent dielectric properties.
Measurement of Dielectric Constant and Dissipation Factor Across Frequencies
The dielectric constant (Dk or εr) and the dissipation factor (Df) are critical parameters for materials used in electronics, particularly for high-frequency applications. dupont.com Low Dk values are necessary to reduce signal propagation delay and prevent electronic crosstalk, while low Df values minimize signal loss. researchgate.netdupont.com
Perfluorocyclobutyl (PFCB) aryl ether polymers are recognized for their good insulating properties and have been specifically developed to achieve very low Dk and Df values. rsc.orgnih.gov This is attributed to the introduction of low-polarizability C-F bonds and the structure of the PFCB ring. nih.gov Research on a crosslinked PFCB polymer incorporating rigid adamantyl groups reported a low dielectric constant of 2.38 and a low dielectric loss of less than 0.001 across a wide range of frequencies. nih.gov Another cured PFCB resin showed an average Dk below 2.65 and an average Df of 4.3 × 10⁻³ for frequencies between 40 Hz and 25 MHz. researchgate.net
The fluorene core also contributes to favorable dielectric properties. Novel fluorinated polyimides based on a fluorene diamine have been shown to possess low dielectric constants in the range of 2.62–2.79 at 1 MHz. researchgate.net Similarly, copolyimide films containing a fluorene rigid structure achieved a low permittivity of 2.53 at 10⁶ Hz. mdpi.com This combination of a rigid, stable fluorene unit and the fluorinated PFCB linkage results in polymers with highly desirable dielectric characteristics for advanced electronic applications.
Table 3: Dielectric Properties of Fluorene-Based and PFCB Polymers
| Polymer Type | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Source(s) |
| Crosslinked PFCB Polymer | 2.38 | < 0.001 | Wide Range | nih.gov |
| Cured PFCB Resin | < 2.65 | 4.3 x 10⁻³ | 40 Hz - 25 MHz | researchgate.net |
| Fluorene-Based Fluorinated Polyimides | 2.62 - 2.79 | Not Specified | 1 MHz | researchgate.net |
| Fluorene-Containing Copolyimide Films | 2.53 | Not Specified | 10⁶ Hz | mdpi.com |
Analysis of Dielectric Relaxation Behavior
The dielectric relaxation behavior of polymers is intimately linked to the mobility of their molecular chains and the polarization of their constituent dipoles in response to an oscillating electric field. For polymers derived from this compound, the presence of the fluorine atoms and the ether linkages are the primary sources of dipolar polarization.
Detailed studies on the dielectric properties of these polymers are crucial for their application in high-frequency technologies. While specific dielectric relaxation data for the homopolymer of this compound is not extensively available in public literature, the general characteristics of fluorene-based PFCB polymers provide a strong indication of their behavior. These materials are known to exhibit low dielectric constants, often below 3.0, and low dielectric loss tangents across a wide frequency range.
The analysis of dielectric relaxation typically involves measuring the real (ε') and imaginary (ε'') parts of the dielectric permittivity as a function of frequency and temperature. The resulting spectra can reveal different relaxation processes, such as α-relaxation, associated with the glass transition and the cooperative segmental motion of the polymer chains, and secondary relaxations (β, γ), which are related to local molecular motions.
For fluorene-based poly(aryl ether)s, the bulky and rigid nature of the fluorene unit is expected to restrict segmental mobility, leading to a high glass transition temperature. The dielectric loss peak corresponding to the α-relaxation would therefore appear at higher temperatures or lower frequencies. Secondary relaxations, potentially arising from the motion of the phenyl ether groups or localized motions within the fluorene unit, may be observed at lower temperatures.
To provide a comprehensive understanding, the following table summarizes typical dielectric properties reported for various fluorene-based polymers, which can serve as a reference for the expected performance of polymers derived from this compound.
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Measurement Frequency/Conditions |
| Hypothetical Homopolymer of this compound | Est. < 3.0 | Est. < 0.01 | Projected |
| Fluorene-based Poly(aryl ether ketone)s | 2.95 - 3.26 | 0.033 - 0.041 | 10 GHz |
| Fluorinated Poly(aryl ether)s (general) | 2.68 | - | 1 MHz |
| Fluorene-based Polyimides (with silyl (B83357) ether groups) | 2.63 - 2.75 | 0.0024 - 0.0091 | 1 kHz |
Data for the hypothetical homopolymer is an estimation based on the properties of similar PFCB polymers. The other data points are from related but distinct fluorene-based polymer systems and are provided for comparative purposes.
The investigation into the dielectric relaxation of this compound-derived polymers is an active area of research. A detailed analysis through broadband dielectric spectroscopy would be invaluable in elucidating the precise mechanisms of molecular motion and their impact on the dielectric properties, thereby paving the way for the tailored design of next-generation electronic materials.
Research on Advanced Applications of 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene Derived Materials
Proton Exchange Membranes (PEMs) for Electrochemical Devices
The development of alternative materials for proton exchange membranes (PEMs) is a critical area of research for advancing fuel cell technology. bwise.kr Sulfonated aromatic polymers have been widely investigated as potential replacements for state-of-the-art perfluorosulfonic acid (PFSA) membranes like Nafion®, aiming to overcome limitations such as high cost and restricted operating temperatures. bwise.krcanada.ca Fluorene-based poly(arylene ether)s, derived from precursors like 9,9-bis(4-hydroxyphenyl)fluorene (B116638), are particularly promising due to their high thermal stability and mechanical strength. rsc.orgnih.gov
Design and Synthesis of Sulfonated Poly(fluorenyl ether) Membranes
The design of PEMs from fluorene-containing polymers focuses on creating a distinct separation between the hydrophobic polymer backbone and hydrophilic sulfonic acid groups. This is often achieved by incorporating the fluorene (B118485) monomer, which provides rigidity and stability, into a poly(arylene ether) backbone. bwise.krnih.gov
A common synthesis strategy involves the polycondensation of a fluorene-based bisphenol monomer, such as 9,9-bis(4-hydroxyphenyl)fluorene, with other monomers like bis(4-fluorophenyl)sulfone. canada.carsc.org The resulting poly(ether sulfone) is then sulfonated to introduce sulfonic acid (-SO₃H) groups, which are responsible for proton transport. canada.carsc.org The sulfonation can be directed to specific locations on the polymer chain to create clustered hydrophilic domains, which enhances the formation of efficient proton transport channels. canada.carsc.org For instance, sulfonation can be targeted at the fluorene rings and any pendant phenyl rings attached to the main structure. rsc.org
Another approach involves synthesizing polymers with pendant sulfonic acid groups attached to the main chain via flexible side chains. This design can induce improved nanophase separation between the hydrophilic and hydrophobic domains, leading to better proton conductivity even at lower water content. bwise.kr The synthesis of these polymers results in tough, flexible, and transparent membranes when cast from a solvent. canada.carsc.org
Table 1: Synthesis and Properties of Sulfonated Fluorene-Based Copolymers
| Copolymer | Monomer Ratio (Fluorene-based/Other) | IEC (mequiv/g) (Experimental) | Water Uptake (%) (at 80°C) |
|---|---|---|---|
| 4-SPES-38 | 38/62 | 2.23 | 85 |
| SPAES-50 | 50/50 | 1.82 | 65 |
| SPP-TFP-4.0 | 40/60 | 2.45 | 550.1 (at 95% RH) |
IEC: Ion Exchange Capacity. Data compiled from multiple research sources. bwise.krcanada.canih.gov
Investigation of Proton Conductivity Mechanisms and Durability
The proton conductivity of these fluorene-based membranes is directly related to their morphology and water uptake. nih.gov The presence of well-defined hydrophilic and hydrophobic microphase separation allows for the formation of continuous proton transport channels. nih.gov At high ion exchange capacity (IEC) values, these membranes exhibit high proton conductivity. rsc.org For example, a sulfonated poly(arylene ether sulfone) with an IEC of 1.82 mequiv/g reached a proton conductivity of 0.179 S/cm at 80°C, which is higher than that of Nafion 117 under similar conditions. bwise.kr
A key advantage of some fluorene-based PEMs is their reduced dependence on relative humidity for proton conduction compared to typical aromatic membranes. rsc.org This is crucial for fuel cell performance under varying operating conditions.
Durability is a critical factor for the practical application of PEMs. The degradation of membranes in a fuel cell environment can be both chemical (oxidative attack) and mechanical. nih.gov The rigid fluorene structure contributes to the mechanical robustness of the membranes. bwise.kr Research has shown that reinforcing these sulfonated polymers with materials like porous poly(vinylidene fluoride) (PVDF) nanofibers can significantly enhance their durability. nih.gov One such composite membrane demonstrated a lifetime of over 148,000 cycles in an accelerated durability test, far exceeding industry targets and the performance of established membranes. nih.gov
Table 2: Performance and Durability of Fluorene-Based PEMs
| Membrane | Proton Conductivity (S/cm) (at 80°C) | Maximum Power Density (W/cm²) | Oxidative Stability |
|---|---|---|---|
| 4-SPES-38 | ~0.15 (at 100% RH) | Comparable to Nafion 212 | Good |
| SPAES-50 | 0.179 (fully hydrated) | Not specified | Good |
| SPP-TFP-4.0-PVDF | 0.281 (at 95% RH) | 1.32 | High (703 hours in ADT) |
RH: Relative Humidity; ADT: Accelerated Durability Test. Data compiled from multiple research sources. bwise.krnih.govrsc.orgnih.gov
Optical and Photonic Applications
The unique electronic and structural properties of fluorene-based polymers make them highly suitable for optical and photonic applications. The trifluorovinyloxy groups in 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene are particularly advantageous for creating polymers with low optical loss.
Development of Low Loss Optical Polymers for Waveguides
A major challenge in polymer-based optical devices is minimizing optical loss at telecommunication wavelengths (e.g., 1310 nm and 1550 nm). researchgate.net This loss is often due to the vibrational overtone absorption of carbon-hydrogen (C-H) bonds. researchgate.net A common strategy to reduce this absorption is to replace hydrogen atoms with fluorine, as the carbon-fluorine (C-F) bond has its fundamental vibrations at longer wavelengths, resulting in significantly lower overtone absorption in the near-infrared region. researchgate.netmdpi.com
Polymers derived from this compound are inherently low in C-H bond concentration due to the fluorine content, making them excellent candidates for low-loss optical waveguides. researchgate.net Research has focused on synthesizing highly fluorinated polymers that can be processed into planar lightwave circuits and optical fibers. mdpi.com The goal is to achieve propagation losses below 0.1 dB/cm. researchgate.net Recent studies on coordination polymers incorporating fluorene derivatives have demonstrated exceptionally low optical loss, highlighting the potential of these structures in creating active optical waveguides. soton.ac.uk
Table 3: Optical Loss in Polymer Waveguides
| Polymer Type | Wavelength (nm) | Typical Optical Loss (dB/cm) |
|---|---|---|
| Standard PMMA | 650 | 0.0016 - 0.003 |
| Fluorinated Polymer | 1310 / 1550 | < 0.1 |
| EpoCore/EpoClad | 850 | ~0.60 |
| PDMS-based | 850 | < 0.45 |
| Silicon HCG (visible) | 550-650 | ~6.0 |
PMMA: Polymethyl methacrylate; PDMS: Polydimethylsiloxane; HCG: High-Contrast Grating. Data compiled from multiple research sources. researchgate.netmdpi.comnih.govlight-am.com
Research on Materials for Organic Nonlinear Optics
Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion, optical switching, and terahertz (THz) generation. researchgate.netjhuapl.edu Organic materials, particularly those with specific molecular structures, can exhibit large NLO responses. jhuapl.edu Fluorenone-based molecular materials, which are structurally related to fluorene derivatives, have emerged as a promising platform for NLO applications. researchgate.net
The key to a strong second-order NLO response (such as second-harmonic generation, SHG) is a non-centrosymmetric molecular arrangement. jhuapl.edu The structure of fluorene can be modified with donor and acceptor groups to enhance its NLO properties. Research has shown that crystalline microstructures of fluorenone derivatives can efficiently generate SHG and THz radiation. researchgate.net The unique combination of chemical, structural, and optical properties of these fluorene-based systems provides a versatile platform for engineering new NLO materials for advanced photonic and optoelectronic applications. researchgate.netresearchgate.net
High-Performance Dielectric Materials for Electronics
Modern electronics require materials with specific dielectric properties, such as low dielectric constant (low-k) for interconnects to reduce signal delay, or high dielectric constant (high-k) for energy storage applications. Fluorene-based polymers are being explored for these applications due to their excellent thermal stability and tunable electrical properties. nih.gov
Fluorene polyester (B1180765) (FPE), for example, has been investigated as a dielectric material. nih.gov While pure FPE has a relatively low dielectric constant (around 3.5), its properties can be significantly modified by creating composites. nih.gov For instance, incorporating silica (B1680970) (SiO₂) nanoparticles into an FPE matrix has been shown to increase the dielectric constant substantially, reaching values as high as 7.3. nih.gov Importantly, this enhancement in the dielectric constant can be achieved while maintaining low dielectric loss and high breakdown strength (288 kV/mm even with 9 wt% filler). nih.gov The addition of nanoparticles can also dramatically improve the corona resistance lifetime of the material, a critical parameter for high-voltage insulation. nih.gov This research demonstrates the potential of fluorene-based polymers as robust, high-performance dielectric materials for demanding electronic applications. nih.gov
Studies on Achieving Ultra-Low Dielectric Constants for High-Frequency Applications
The quest for materials with ultra-low dielectric constants (Dk) and low dielectric loss (Df) is driven by the demand for next-generation electronics, particularly for high-frequency communication systems like 5G and beyond. rsc.org Polymers derived from this compound are exceptionally promising in this regard.
Research into related fluorene-containing polymers demonstrates the effectiveness of this molecular design. For instance, novel poly(aryl ether ketone) (PAEK) resins incorporating the 9,9-bis(4-hydroxyphenyl)fluorene structure have been synthesized and shown to exhibit low dielectric constants. The bulky, non-coplanar fluorene group disrupts polymer chain packing, increasing free volume and further reducing the dielectric constant. nih.gov In one study, by combining the fluorene moiety with a weakly-polarized cyclohexyl group, researchers developed PAEKs with Dk values ranging from 2.95 to 3.26 and Df values from 0.033 to 0.041, both measured at 10 GHz. nih.gov Similarly, fluorinated polyimides derived from fluorene-based diamines have achieved low dielectric constants between 2.62 and 2.79 (at 1 MHz). researchgate.net
These findings underscore the potential of polymers derived from this compound, which combines the structural benefits of the fluorene cardo unit with the low-polarity PFCB linkages, to achieve the ultra-low Dk values required for high-frequency applications.
Table 1: Dielectric Properties of Fluorene-Based Polymers
| Polymer Type | Monomer Components | Dielectric Constant (Dk) | Frequency | Dielectric Loss (Df) | Reference |
| Poly(aryl ether ketone) | DFBCH, BHPF, BFBB | 2.95 - 3.26 | 10 GHz | 0.033 - 0.041 | nih.gov |
| Fluorinated Polyimides | 9,9-bis(4-amino-3,5-difluorophenyl)fluorene, Aromatic Dianhydrides | 2.62 - 2.79 | 1 MHz | Not Specified | researchgate.net |
This table presents data from related fluorene-containing polymers to illustrate the potential of the subject compound.
Application in Microelectronic Interlayer Dielectrics and Flexible Packaging
The combination of low dielectric constant, high thermal stability, and good mechanical properties makes PFCB polymers derived from this compound highly suitable for use as interlayer dielectrics in integrated circuits and for flexible electronic packaging.
In microelectronics, interlayer dielectrics are crucial for insulating the conductive metallic layers. As circuit dimensions shrink, the insulating material must have a very low Dk to minimize signal delay (RC delay), reduce power consumption, and prevent crosstalk between adjacent interconnects. The inherent low Dk of PFCB polymers directly addresses these requirements. rsc.org Furthermore, their high thermal stability, with degradation temperatures typically above 450°C, ensures they can withstand the high temperatures used in semiconductor manufacturing processes. researchgate.net
For flexible packaging and flexible printed circuits, the material must not only be a good insulator but also mechanically robust and processable into thin, flexible films. Research on analogous fluorene-based fluorinated polyimides has shown they can form flexible and strong films that maintain low dielectric constants and low moisture absorption. researchgate.net The excellent processability of PFCB polyaryl ethers, which can be solution-cast or melt-processed, combined with the inherent rigidity and strength imparted by the fluorene structure, suggests their strong potential for these applications. nih.govresearchgate.net Their use in flexible electronics would enable the development of lighter, more durable, and higher-performance devices.
Protective Coatings and Resins
The unique chemical structure of polymers synthesized from this compound imparts exceptional resistance to harsh environments, making them ideal for use as protective coatings and high-performance resins.
Development of Materials with Enhanced Atomic Oxygen (AO) Resistance
In the Low Earth Orbit (LEO) environment, atomic oxygen (AO) is a significant threat to spacecraft materials, causing severe erosion and degradation of polymers. esa.intnih.gov Fluorinated polymers are known to exhibit substantially higher resistance to AO erosion compared to non-fluorinated counterparts like standard polyimides. esa.intmdpi.com
The enhanced AO resistance of materials derived from this compound stems from the high strength of the carbon-fluorine (C-F) bond. coleparmer.com When AO attacks the polymer surface, the fluorine atoms form a protective, passive layer that is less reactive and shields the underlying polymer from further erosion. nih.govcoleparmer.com Studies on various fluorinated polymers have consistently shown that a higher fluorine content leads to better AO resistance. nih.govmdpi.com Molecular dynamics simulations of fluorinated polyimides under AO exposure revealed that while degradation occurs, the presence of -CF3 groups enhances chemical stability. nih.gov This suggests that the perfluorocyclobutyl groups in PFCB polymers would provide a robust defense against AO attack. The development of these materials is critical for extending the operational lifetime of satellites and other space assets.
Research on Chemical and Solvent Resistant Coatings
Perfluorocyclobutyl (PFCB) polyaryl ethers are part of the fluoropolymer family, which is renowned for exceptional chemical inertness. nih.govcoleparmer.com This makes them highly valuable as chemical and solvent-resistant coatings for applications in the chemical processing, aerospace, and industrial sectors.
The chemical resistance of these polymers is a direct result of their molecular structure. The strong C-F bonds and the protective sheath of fluorine atoms around the carbon backbone make the polymer chain very stable and non-reactive. coleparmer.com PFCB polymers are resistant to a wide range of corrosive chemicals, acids, bases, and organic solvents in which many conventional polymers would dissolve or degrade. nih.govresearchgate.netholscot.com While they are exceptionally inert, they can be attacked by highly reactive substances like molten alkali metals (e.g., sodium) and certain reactive fluorine compounds at high temperatures. coleparmer.comholscot.com This high degree of chemical stability, combined with their thermal resistance and processability, allows for the creation of durable coatings that protect sensitive components in aggressive operational environments.
Table 2: General Chemical Resistance of Fluoropolymers
| Chemical Class | Reagent Example | Resistance Rating |
| Strong Mineral Acids | Sulfuric Acid | E (Excellent) |
| Strong Alkalis | Sodium Hydroxide | E (Excellent) |
| Aliphatic Hydrocarbons | Hexane | E (Excellent) |
| Aromatic Hydrocarbons | Toluene | E (Excellent) |
| Ketones | Acetone | E (Excellent) |
| Chlorinated Solvents | Dichloromethane | G (Good) |
| Reactive Metals | Molten Sodium | N (Not Recommended) |
Resistance Code: E = No damage after 30 days; G = Little or no damage after 30 days; N = Immediate damage may occur. This table reflects the general resistance of fluoropolymers like FEP and PFA, which is indicative of the expected performance of PFCB-based materials. Source: holscot.com
Emerging Research Areas and Niche Applications
The versatile chemistry of the this compound monomer opens doors to novel materials beyond traditional films and coatings. A key emerging area is its use as a building block for advanced organic nanomaterials.
Explorations in Organic Nanomaterials
Organic nanomaterials, such as polymer nanoparticles and nanospheres, are of great interest for applications in photonics, sensing, and biomedical imaging. The fluorene moiety is particularly attractive for these applications due to its inherent fluorescence and high refractive index.
Research on related fluorene-based acrylate (B77674) monomers, specifically 9,9-Bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene, has demonstrated the successful synthesis of polymer microspheres. alfa-chemistry.com These microspheres, made from poly(9,9’-Bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene), exhibit a high refractive index and have been used to create solid immersion lenses for super-resolution optical microscopy. alfa-chemistry.com In another study, hybrid colloidal microspheres were created by polymerizing this same monomer with zirconia (ZrO2) nanoparticles, further enhancing the optical properties for advanced imaging applications. alfa-chemistry.com
These studies highlight a clear pathway for the use of this compound in nanotechnology. By leveraging its polymerizability and the unique properties of the fluorene core, it is conceivable to synthesize functional nanoparticles or nanogels. The incorporation of the perfluorocyclobutyl segments would add hydrophobicity and chemical stability to the resulting nanomaterials, potentially making them suitable for use as stable fluorescent probes, components in photonic crystals, or as nanoscale carriers in targeted delivery systems.
Computational and Theoretical Modeling of 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene Based Systems
Quantum Chemical Calculations on Monomer and Oligomer Reactivity
Quantum chemical calculations are essential for probing the fundamental electronic characteristics and reaction mechanisms of the BTVF monomer and its oligomers.
Electronic Structure and Reactivity of Trifluorovinyl Ether Groups
The polymerization of BTVF hinges on the reactivity of the trifluorovinyl ether (TFVE) group (–O–CF=CF₂). The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the vinyl group, making it susceptible to thermal [2+2] cyclodimerization. This process leads to the formation of the characteristic perfluorocyclobutyl (PFCB) ring. nih.gov New trifluorovinyl ether polymers with oligoether hydrocarbon pendant groups have been synthesized, which exhibit greater processability and solubility in common organic solvents compared to commercially available fluoropolymers. utoronto.ca
Mechanistic Pathway Analysis via Computational Methods (e.g., TD-DFT)
The thermal cyclopolymerization of BTVF into a perfluorocyclobutyl (PFCB) aromatic polyether is a complex reaction. nih.gov Time-dependent density functional theory (TD-DFT) is a powerful tool for elucidating the mechanistic pathways of this transformation. By modeling the transition states and intermediates of the [2+2] cycloaddition, researchers can determine the most energetically favorable reaction route. For instance, TD-DFT calculations have been successfully employed to understand the optical and mirrorless laser properties of other complex conjugated polymers, demonstrating the utility of this method in predicting electronic transitions and excited state behavior. nih.gov Such computational insights are invaluable for optimizing polymerization conditions to achieve high molecular weight polymers with desired architectures.
Molecular Simulations for Polymer Properties Prediction
Molecular simulations provide a bridge between the molecular-level structure of BTVF-based polymers and their macroscopic properties.
Molecular Dynamics Simulations of Polymer Chain Conformations
The bulky and rigid cardo-fluorene unit in the BTVF backbone significantly hinders dense chain packing, leading to a high fractional free volume. Molecular dynamics (MD) simulations can model the conformational landscape of these polymer chains, providing data on chain stiffness and the distribution of free volume. wisc.edu These simulations are crucial for understanding how the unique molecular architecture translates into desirable material properties. The principles of MD simulations involve treating the polymer as a collection of beads connected by springs, which can be used to study universal polymeric properties without depending on specific chemical details. youtube.com
Prediction of Thermal and Dielectric Properties from First Principles
First-principles calculations, often rooted in DFT, can predict key material properties without reliance on empirical data. For BTVF-based polymers, these methods can estimate the glass transition temperature (Tg) by calculating cohesive energy densities. Furthermore, the low dielectric constant, a critical property for microelectronics applications, can be predicted by calculating the polymer's polarizability. mdpi.com The presence of fluorine atoms and the inefficient chain packing contribute to the low dielectric permittivity of these materials. nih.govrsc.org Studies on other fluorinated polymers have shown that properties like the dielectric constant can be effectively predicted using quantitative structure-property relationship (QSPR) models, which can be developed from extensive datasets. mdpi.com
Density Functional Theory (DFT) Applications in Materials Design
DFT is a versatile tool for the rational design of new materials based on the BTVF framework. mdpi.com By computationally screening various chemical modifications to the monomer, researchers can predict the resulting polymer properties. For example, DFT can be used to study the effect of different substituents on the fluorene (B118485) core, predicting changes in the electronic bandgap, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This predictive capability allows for the targeted synthesis of polymers with optimized optical, thermal, and dielectric characteristics. DFT has been used to design high-performance dyes and to study the effect of fluorine substitution on the properties of other polymer systems. rsc.orgnih.gov
Theoretical Prediction of Optical and Electronic Properties
The optical and electronic properties of polymers derived from 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene are of significant interest for applications in optoelectronics. Theoretical methods, particularly those based on quantum mechanics, are instrumental in predicting these properties before the synthesis of the material.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent computational methods used to investigate the electronic structure and optical absorption behavior of fluorene-based polymers. researchgate.net These calculations can provide valuable information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (which is related to the polymer's bandgap), and the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. researchgate.netgatech.edu
For fluorene-based copolymers, the introduction of different comonomers can significantly alter the electronic and excitonic properties. gatech.edu In the case of polymers from this compound, the trifluorovinyloxy groups are precursors to perfluorocyclobutyl (PFCB) linkages. The incorporation of fluorine atoms and the subsequent formation of the PFCB rings are expected to influence the electronic properties. Fluorination can facilitate electron injection into the material, a desirable characteristic for certain electronic devices. nih.gov
Theoretical studies on related fluorene-based copolymers have shown that the choice of the comonomer is critical in defining the shape of the frontier electronic levels and the resulting properties. gatech.edu For instance, the localization of the LUMO on a specific unit of the copolymer can dictate the nature of the excitonic wave function. gatech.edu In polymers derived from this compound, the electron-withdrawing nature of the trifluorovinyloxy groups and the resulting PFCB rings would likely impact the HOMO and LUMO energy levels.
The following table illustrates the type of data that can be generated from theoretical calculations on oligomers of a hypothetical polymer based on this compound, showing the trend with an increasing number of monomer units.
| Number of Monomer Units (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) |
| 1 | -5.80 | -1.95 | 3.85 | 340 |
| 2 | -5.72 | -2.10 | 3.62 | 365 |
| 3 | -5.68 | -2.18 | 3.50 | 380 |
| 4 | -5.65 | -2.25 | 3.40 | 390 |
| 5 | -5.63 | -2.30 | 3.33 | 398 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from theoretical calculations. The values are hypothetical and not based on reported experimental or computational data for this specific polymer.
These theoretical predictions are crucial for the rational design of new materials. For example, by tuning the electronic properties through computational modeling, it is possible to design polymers with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
Understanding Intermolecular Interactions in Polymer Networks
The performance of a polymer in a solid-state device is not only determined by its intrinsic molecular properties but also by the arrangement of the polymer chains in the bulk material. Intermolecular interactions play a critical role in dictating the morphology, charge transport, and mechanical properties of polymer networks. nih.govfrontiersin.org
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of polymer chains and their interactions. frontiersin.orgresearchgate.net By employing a force field, which is a set of parameters that describes the potential energy of the system, MD simulations can model the movement and arrangement of atoms and molecules over time. This allows for the investigation of phenomena such as polymer chain packing, aggregation, and the formation of interfaces in polymer blends. frontiersin.org
Key aspects that can be studied using computational modeling of intermolecular interactions include:
Chain Packing and Morphology: Simulations can predict how polymer chains pack in the solid state, which can influence properties like charge mobility. The bulky nature of the 9,9-bisphenylfluorene unit can inhibit close packing, potentially leading to amorphous materials.
Interfacial Interactions in Blends: In applications where the fluorene-based polymer is blended with other materials, understanding the interactions at the interface is crucial. MD simulations can provide insights into the compatibility and morphology of such blends. frontiersin.org
Influence of Side Chains: While the parent monomer does not have long alkyl side chains, derivatives might. MD simulations have been used to study how side chains on polyfluorenes affect their solution and solid-state properties. researchgate.net
The following table summarizes the types of intermolecular interactions that can be analyzed through computational modeling and their potential impact on the properties of this compound-based polymer networks.
| Interaction Type | Description | Potential Impact on Polymer Properties |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Governs chain packing density and cohesion of the polymer network. |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in molecules. The C-F bonds in the trifluorovinyloxy groups introduce dipoles. | Can influence the local ordering of polymer chains and the overall morphology. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. The fluorene and phenyl groups are capable of π-π stacking. | Can facilitate charge transport along the stacking direction in ordered domains. |
By understanding these intermolecular forces, researchers can better predict and control the morphology of the polymer network, which is essential for optimizing the performance of devices based on these materials.
Emerging Trends and Future Research Perspectives for 9,9 Bis 4 Trifluorovinyloxyphenyl Fluorene Compounds
Innovations in Sustainable Synthesis and Processing
The development of environmentally benign and efficient methods for producing and processing 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene-based polymers is a key area of current research. The focus is on minimizing the environmental impact while maintaining or improving the material's performance.
Exploration of Catalyst-Free Polymerization and Green Solvents
Traditionally, the synthesis of fluoropolymers often involves metal catalysts, which can be costly and leave residual traces in the final product, potentially affecting its purity and performance in sensitive applications like microelectronics. To address this, researchers are actively exploring catalyst-free polymerization techniques. Thermal cyclopolymerization of trifluorovinyl ether-terminated monomers, including those based on the fluorene (B118485) core, presents a promising catalyst-free route. This method relies on heat to initiate the polymerization, forming a perfluorocyclobutyl (PFCB) aromatic polyether.
The pursuit of sustainability also extends to the choice of solvents. Green solvents, which are less hazardous to human health and the environment, are being investigated as alternatives to traditional volatile organic compounds. Supercritical carbon dioxide (scCO2) has emerged as a viable green solvent for the polymerization of various fluoropolymers. Its tunable solvent properties, non-toxicity, and ease of removal make it an attractive medium for producing cleaner polymers. Research into the solubility and polymerization of fluorinated monomers in scCO2 is paving the way for more sustainable manufacturing processes.
Development of Bio-Inspired Fluorene-Based Monomers
A significant trend in polymer chemistry is the incorporation of renewable resources to reduce the reliance on petrochemical feedstocks. The development of bio-inspired fluorene-based monomers is a testament to this shift. Researchers are exploring the use of natural products like vanillin (B372448) to synthesize novel fluorene-containing monomers. This approach not only introduces sustainability into the polymer lifecycle but can also impart unique properties to the resulting materials. The inherent functionality of bio-based molecules can be leveraged to create polymers with tailored characteristics.
Advanced Functionalization and Hybrid Materials
To expand the applicability of this compound-based polymers, significant efforts are being directed towards advanced functionalization and the creation of hybrid materials.
Integration with Nanomaterials for Multifunctional Composites
The integration of nanomaterials into fluorinated poly(aryl ether) matrices offers a pathway to multifunctional composites with enhanced properties. By incorporating nanofillers such as silica (B1680970), titania, and carbon nanotubes, researchers can significantly improve the mechanical strength, thermal stability, and electrical and optical properties of the base polymer.
For instance, the introduction of silica nanoparticles into perfluorocyclobutyl (PFCB) polymers has been shown to enhance their thermo-mechanical properties. Similarly, the preparation of PFCB-based nanocomposites with tailored refractive indices has been demonstrated, which is crucial for applications in optical waveguides and other photonic devices. The strong interaction between the polymer matrix and the functionalized nanoparticles is key to achieving these enhanced properties.
| Nanomaterial | Polymer Matrix | Enhanced Properties | Potential Applications |
| Silica (SiO2) | Perfluorocyclobutyl (PFCB) Polymer | Thermo-mechanical stability | Microelectronics, Coatings |
| Titania (TiO2) | Perfluorocyclobutyl (PFCB) Polymer | Refractive index, Optical properties | Optical waveguides, Photonics |
| Carbon Nanotubes | Fluorinated Poly(aryl ether) | Electrical conductivity, Mechanical strength | Antistatic coatings, Reinforced composites |
Design of Responsive and Adaptive Fluorinated Poly(aryl ether)s
The development of "smart" polymers that can respond to external stimuli is a major frontier in materials science. Research is underway to design responsive and adaptive fluorinated poly(aryl ether)s derived from this compound. This can be achieved by incorporating specific functional groups into the polymer backbone or as side chains. These functional groups can react to changes in pH, temperature, light, or the presence of specific chemical species.
For example, incorporating moieties that can undergo reversible chemical or physical changes allows the polymer to exhibit tunable properties such as solubility, shape, or color. This opens up possibilities for applications in sensors, drug delivery systems, and smart coatings.
Interdisciplinary Research for Novel Applications
The unique combination of properties offered by this compound-based polymers, including high thermal stability, low dielectric constant, and excellent processability, makes them attractive for a wide range of applications that span multiple disciplines.
Interdisciplinary research is crucial for unlocking the full potential of these materials. Collaborations between chemists, materials scientists, engineers, and physicists are driving innovation in areas such as:
Advanced Electronics: The low dielectric constant and low moisture absorption of fluorinated poly(aryl ether)s make them ideal candidates for next-generation microelectronic and optoelectronic devices, including high-speed interconnects, flexible displays, and advanced packaging materials.
Separation Membranes: The tunable free volume and chemical resistance of these polymers are being explored for gas separation and pervaporation membranes, addressing critical needs in industrial processes and environmental remediation.
Aerospace and Defense: Their high thermal stability and low outgassing properties make them suitable for demanding applications in aerospace components and protective coatings.
The continued exploration of structure-property relationships and the development of novel synthetic and processing techniques will undoubtedly lead to the discovery of new and exciting applications for this versatile class of polymers.
Potential in Energy Storage and Conversion Technologies
Polymers derived from this compound hold significant promise in the field of energy storage and conversion, primarily due to the unique combination of properties imparted by the fluorene core and the trifluorovinyl ether functional groups. The polymerization of trifluorovinyl ether (TFVE) monomers, such as this compound, proceeds via a thermal [2+2] cyclopolymerization to form a perfluorocyclobutyl (PFCB) aryl ether polymer. nih.govpsu.edu This class of semi-fluorinated polymers exhibits a desirable set of characteristics for high-performance energy applications. nih.gov
The resulting PFCB polymers are known for their excellent thermal and chemical stability, high hydrophobicity, and good insulating properties. rsc.org A key attribute for energy storage, particularly in high-frequency applications, is a low dielectric constant (Dk or εr) and a low dielectric loss (Df). rsc.orgrsc.org The incorporation of fluorine, a highly electronegative atom, into the polymer structure is instrumental in lowering the dielectric constant. researchgate.net The bulky, rigid fluorene structure, combined with the perfluorocyclobutyl rings formed during polymerization, creates significant free volume and leads to loose chain packing. rsc.org This structural feature, along with the high fluorine content, contributes to exceptionally low dielectric permittivity and loss, making these materials ideal for advanced dielectric applications such as high-frequency capacitors used in 5G communications. rsc.orgrsc.org
Research into PFCB-containing polyimides has demonstrated that these materials exhibit excellent optical transparency and dielectric properties. rsc.org Specifically, dielectric constants as low as 2.50 and dielectric loss values of 0.0035 at a high frequency of 10 GHz have been achieved, underscoring their potential in the microelectronics industry. rsc.org The fluorene moiety itself contributes high thermal stability and good charge carrier mobility, which are advantageous properties for materials used in electronic devices. nih.govacs.org While polyolefins are a major class of polymers for energy applications, the introduction of functional groups, particularly fluorine, is a key strategy to enhance properties like dielectric performance for specialty uses. researchgate.net
| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| PFCB-Containing Polyimide | 2.50 | 0.0035 | 10 GHz | High fluorine content and large free volume from PFCB and fluorene units. | rsc.org |
| Advanced PFCB Thermoset | < 2.5 | Not Specified | 1 MHz | Aromatic ether backbone with PFCB linkages. | psu.edu |
| General PFCB-based Polymers | Very Low | Very Low | High Frequency (e.g., 5G) | Thermally cross-linkable trifluorovinyl ether (TFVE) groups. | rsc.org |
Exploration in Advanced Sensing and Actuation Systems
The fluorene unit within this compound is a powerful fluorophore, making polymers derived from it highly suitable for applications in advanced sensing systems. nih.govacs.org Fluorene-based conjugated polymers are characterized by their rigid aromatic structure, high thermal stability, and excellent fluorescence quantum yields. nih.govacs.org These properties make them prime candidates for the development of highly sensitive and selective chemical sensors. nih.gov
A significant advantage of the fluorene core is that its C-9 position can be easily modified, which allows for the fine-tuning of the polymer's electronic and photophysical properties to target specific analytes. nih.gov Research has demonstrated that fluorene-based conjugated polymers can act as highly effective chemosensors for detecting nitroaromatic compounds, which are common environmental pollutants and components of explosives. nih.govnih.gov For instance, certain fluorene-based polymers have shown remarkable sensitivity in detecting 2,4,6-trinitrophenol (TNP) in aqueous solutions, with detection limits in the picomolar (pM) range. nih.govacs.org The sensing mechanism is often based on fluorescence quenching, where the interaction between the polymer and the analyte (e.g., via photoinduced electron transfer) leads to a measurable decrease in fluorescence intensity. nih.gov
Furthermore, the versatility of fluorene chemistry allows for its incorporation into various polymer architectures, including conjugated microporous polymers (CMPs). nih.gov These materials combine the fluorescent properties of the conjugated network with high surface area and porosity, enhancing their performance as solid-state sensors. nih.gov Fluorene-based CMPs have been successfully used for the detection of nitrobenzene, 4-nitrotoluene, and 2,4-dinitrotoluene. nih.gov Beyond explosives, sensory polymeric materials containing fluorene derivatives have also been developed for the colorimetric sensing of anions like cyanide in water. rsc.org
While direct research on actuation systems using polymers from this compound is limited, the inherent electro-active nature of conjugated fluorene-based polymers suggests potential in this area. Materials that can change their physical properties in response to electrical stimuli are the basis for actuators. The combination of charge transport capabilities and structural rigidity in fluorene-based systems could be explored for developing novel electro-active polymer actuators.
| Polymer Type | Target Analyte | Detection Method | Detection Limit | Key Feature | Reference |
|---|---|---|---|---|---|
| Fluorene-based Conjugated Polymer (CP 1) | 2,4,6-Trinitrophenol (TNP) | Fluorometric | 3.2 pM | High fluorescence quantum yield and π-π interactions with analyte. | nih.govacs.org |
| Fluorene-based Conjugated Microporous Polymer (FCMP3) | Nitroaromatics (e.g., DNT) | Fluorometric (Quenching) | High Stern-Volmer constant (5241 M-1 for DNT) | High surface area and porosity. | nih.gov |
| Methacrylic Polymer with Fluorene Derivative | Cyanide (CN-) | Colorimetric | Effective in aqueous media. | Reactivity of fluorene motif with cyanide anion. | rsc.org |
Challenges and Opportunities in Scale-Up and Commercialization
Challenges:
The path to large-scale production and commercialization of polymers from this compound faces several significant hurdles. A primary challenge is the complex synthesis of the monomer itself and its precursors, such as 9,9-Bis(4-hydroxyphenyl)fluorene (B116638) (BHPF). globalgrowthinsights.com The synthesis of BHPF, for example, requires the condensation of 9-fluorenone (B1672902) and phenol (B47542) under specific catalytic conditions, often involving multiple steps and purification processes to achieve the high purity required for polymerization. nih.govnih.gov Market analysis of this precursor indicates that the manufacturing complexity can increase production costs by 15-20%. globalgrowthinsights.com This cost is a major restraint, particularly for adoption in price-sensitive industries. globalgrowthinsights.com
Opportunities:
Despite the challenges, significant opportunities exist, driven by the demand for next-generation materials in high-value sectors. The unique properties of PFCB polymers derived from this fluorene-based monomer—such as high thermal stability and exceptionally low dielectric constants—make them enabling materials for advanced technologies. psu.edursc.org Key markets include the microelectronics and wireless communication industries, particularly for 5G technology, where low-loss materials are essential. rsc.orgrsc.org The growing markets for organic electronics like OLEDs and photovoltaics also represent a significant driver for high-performance fluorene-based compounds. globalgrowthinsights.com
Innovation in manufacturing technology presents a major opportunity to overcome the challenges of scale-up. The adoption of modern process chemistry, such as continuous flow manufacturing, could lead to more efficient, safer, and cost-effective synthesis of the monomer. acs.org Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, which is particularly beneficial for complex or hazardous reactions. acs.org The emergence of small-volume continuous (SVC) manufacturing provides a model for producing several kilograms of high-value specialty materials per day using compact, modular equipment, potentially lowering the barrier to commercial production. acs.org By leveraging these advanced manufacturing platforms and targeting high-performance applications where the material's unique properties provide a distinct advantage, the commercial potential of this compound-based polymers can be realized.
Q & A
Q. What are the recommended synthetic routes for 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene, and how can purity (>99%) be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, fluorenone derivatives react with trifluorovinyloxy-substituted aryl halides in the presence of potassium carbonate as a base. Catalytic reduction using Pd/C and hydrazine is then employed to finalize the structure . Purification via sublimation or recrystallization (e.g., in ethanol) ensures high purity (>99%), as validated by HPLC or GC-MS . Thermal gravimetric analysis (TGA) can confirm purity by detecting residual solvents or by-products.
Q. Which spectroscopic and analytical techniques are optimal for confirming the structural integrity of this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹, fluorene backbone C-H bending at 700–800 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., fluorene C9 symmetry and trifluorovinyloxy group integration) .
- Elemental Analysis : Verify stoichiometry (C, H, N) within ±0.3% deviation .
- GC-MS : Detect trace impurities (<0.01 mg/kg) using inert column packing and electron ionization .
Q. What are the critical solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water or alcohols. For polymerization or device fabrication, solubility tests under nitrogen are recommended to avoid oxidation. Pre-dissolution in heated DMF (80°C) followed by drop-casting is effective for thin-film applications .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported thermal stability data for fluorene derivatives?
- Methodological Answer : Variations in melting points (e.g., 237–239°C for aminophenyl derivatives vs. 126–130°C for methoxymethyl analogs) arise from functional group effects . To address contradictions:
- Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min under N₂).
- Compare crystallinity via XRD; bulky substituents (e.g., trifluorovinyloxy) reduce crystallinity and lower Tm .
Q. What strategies enhance the compound’s performance as a hole-transporting material (HTM) in perovskite solar cells?
- Methodological Answer :
- Dopant-Free Optimization : Replace traditional dopants (e.g., Li-TFSI) by functionalizing the fluorene core with electron-rich groups (e.g., triphenylamine), improving conductivity and achieving >15% power conversion efficiency .
- Device Fabrication : Spin-coat the HTM layer at 3000 rpm for 30s, followed by annealing at 100°C to ensure interfacial compatibility with perovskite layers .
Q. How can bifunctional ionic liquids (ILs) improve the synthesis of fluorene-based polymers?
- Methodological Answer : ILs with sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups act as dual acid catalysts, achieving >95% selectivity in condensation reactions. For example, ILs reduce reaction time from 24h to 6h while enabling recycling (up to 5 cycles) without activity loss .
Q. What methodologies address challenges in synthesizing fluorinated polyimides with high optical clarity?
- Methodological Answer :
- Monomer Design : Incorporate this compound into dianhydride matrices via thermal imidization (280°C for 2h under vacuum) to achieve low birefringence (<0.01) .
- Solvent Selection : Use m-cresol for polymerization to prevent phase separation, confirmed by UV-Vis spectroscopy (transmittance >90% at 450 nm) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in methanesulfonic acid vs. trifluoroacetic acid?
- Methodological Answer : Discrepancies arise from protonation effects. In methanesulfonic acid, the compound’s amino groups may protonate, enhancing solubility. In contrast, trifluoroacetic acid’s stronger acidity can degrade the fluorene backbone. Verify via ¹H NMR in deuterated solvents to detect decomposition products .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
